molecular formula C44H88O4 B14481832 Nonyl 2,3-bis(hexadecyloxy)propanoate CAS No. 64713-34-4

Nonyl 2,3-bis(hexadecyloxy)propanoate

Cat. No.: B14481832
CAS No.: 64713-34-4
M. Wt: 681.2 g/mol
InChI Key: IKLKWMHYTDUFRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nonyl 2,3-bis(hexadecyloxy)propanoate is an ester compound characterized by its unique structure, which includes a nonyl group and two hexadecyloxy groups attached to a propanoate backbone Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl 2,3-bis(hexadecyloxy)propanoate can be synthesized through the esterification of nonyl alcohol with 2,3-bis(hexadecyloxy)propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonyl 2,3-bis(hexadecyloxy)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.

    Reduction: Nonyl alcohol and 2,3-bis(hexadecyloxy)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Nonyl 2,3-bis(hexadecyloxy)propanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the formulation of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Nonyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with biological membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ester bond can be hydrolyzed by esterases, releasing active alcohol and acid components that may exert biological effects.

Comparison with Similar Compounds

Nonyl 2,3-bis(hexadecyloxy)propanoate can be compared to other esters such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.

    Isopropyl myristate: Used in cosmetics and pharmaceuticals for its emollient properties.

Uniqueness

This compound stands out due to its long-chain alkoxy groups, which confer unique physical and chemical properties, such as increased hydrophobicity and potential for forming stable emulsions.

Conclusion

This compound is a versatile ester compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of study in fields ranging from chemistry to medicine.

Properties

CAS No.

64713-34-4

Molecular Formula

C44H88O4

Molecular Weight

681.2 g/mol

IUPAC Name

nonyl 2,3-dihexadecoxypropanoate

InChI

InChI=1S/C44H88O4/c1-4-7-10-13-16-18-20-22-24-26-28-31-33-36-39-46-42-43(44(45)48-41-38-35-30-15-12-9-6-3)47-40-37-34-32-29-27-25-23-21-19-17-14-11-8-5-2/h43H,4-42H2,1-3H3

InChI Key

IKLKWMHYTDUFRY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCC)OCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.